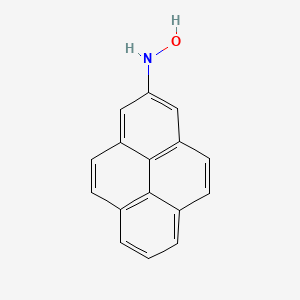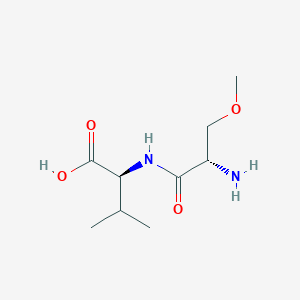![molecular formula C11H14N2O2 B14271486 2,4(1H,3H)-Pyrimidinedione, 1-[1-(2-propenyl)-3-butenyl]- CAS No. 134126-37-7](/img/structure/B14271486.png)
2,4(1H,3H)-Pyrimidinedione, 1-[1-(2-propenyl)-3-butenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4(1H,3H)-Pyrimidinedione, 1-[1-(2-propenyl)-3-butenyl]- is a chemical compound with a complex structure that includes a pyrimidinedione core and an aliphatic side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-[1-(2-propenyl)-3-butenyl]- typically involves the use of pyrimidinedione as a starting material. The synthetic route includes several key steps:
Alkylation: The pyrimidinedione core is alkylated using appropriate alkyl halides under basic conditions to introduce the aliphatic side chain.
Condensation: The alkylated intermediate undergoes condensation reactions to form the final product.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely.
Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Purification Systems: Advanced purification systems, including distillation and crystallization, are used to obtain the final product.
化学反応の分析
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-[1-(2-propenyl)-3-butenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aliphatic side chain or the pyrimidinedione core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used in hydrogenation reactions.
Major Products Formed
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,4(1H,3H)-Pyrimidinedione, 1-[1-(2-propenyl)-3-butenyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-[1-(2-propenyl)-3-butenyl]- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to various biological effects.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
類似化合物との比較
Similar Compounds
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl-: This compound has a similar triazine core but differs in its side chains and overall structure.
Secobarbital: A barbiturate with a similar pyrimidinedione core but different side chains and pharmacological properties.
Uniqueness
2,4(1H,3H)-Pyrimidinedione, 1-[1-(2-propenyl)-3-butenyl]- is unique due to its specific aliphatic side chain, which imparts distinct chemical and biological properties compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
134126-37-7 |
|---|---|
分子式 |
C11H14N2O2 |
分子量 |
206.24 g/mol |
IUPAC名 |
1-hepta-1,6-dien-4-ylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H14N2O2/c1-3-5-9(6-4-2)13-8-7-10(14)12-11(13)15/h3-4,7-9H,1-2,5-6H2,(H,12,14,15) |
InChIキー |
BVNTXQBGYIBEHF-UHFFFAOYSA-N |
正規SMILES |
C=CCC(CC=C)N1C=CC(=O)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


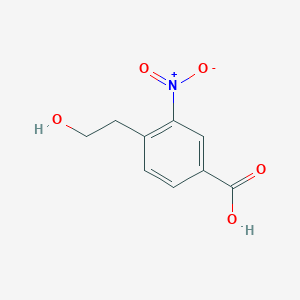
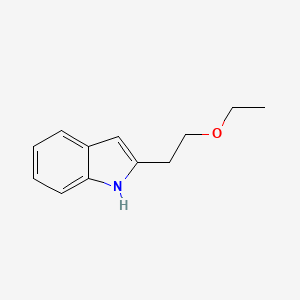
![Methyl 2-[(methylsulfamoyl)amino]benzoate](/img/structure/B14271409.png)
![4-[Bromo(dinitro)methyl]-1-methyl-1H-1,2,3-triazole](/img/structure/B14271413.png)
![Bis[(1S)-1-phenylbutyl] bromopropanedioate](/img/structure/B14271418.png)

phosphanium bromide](/img/structure/B14271428.png)
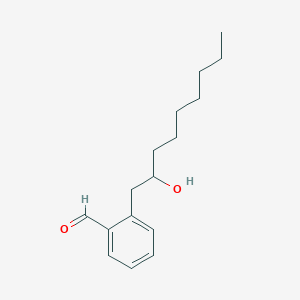
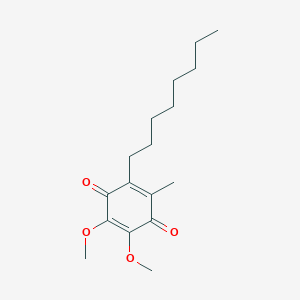
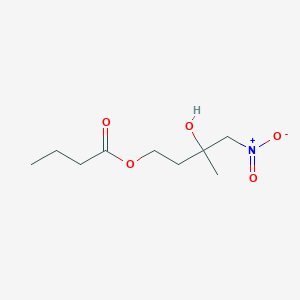
![N,N'-[Cyclopentane-1,1-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14271490.png)

